Cas no 2138017-77-1 (2-Propynoic acid, 3-(2-pyrimidinyl)-, 1,1-dimethylethyl ester)

2-Propynoic acid, 3-(2-pyrimidinyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- 2-Propynoic acid, 3-(2-pyrimidinyl)-, 1,1-dimethylethyl ester
-
- インチ: 1S/C11H12N2O2/c1-11(2,3)15-10(14)6-5-9-12-7-4-8-13-9/h4,7-8H,1-3H3
- InChIKey: MLCWVKNGGMMEDP-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)C#CC1=NC=CC=N1
2-Propynoic acid, 3-(2-pyrimidinyl)-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-786896-2.5g |
tert-butyl 3-(pyrimidin-2-yl)prop-2-ynoate |
2138017-77-1 | 95% | 2.5g |
$2688.0 | 2024-05-22 | |
Enamine | EN300-786896-0.5g |
tert-butyl 3-(pyrimidin-2-yl)prop-2-ynoate |
2138017-77-1 | 95% | 0.5g |
$1316.0 | 2024-05-22 | |
Enamine | EN300-786896-1.0g |
tert-butyl 3-(pyrimidin-2-yl)prop-2-ynoate |
2138017-77-1 | 95% | 1.0g |
$1371.0 | 2024-05-22 | |
Enamine | EN300-786896-0.1g |
tert-butyl 3-(pyrimidin-2-yl)prop-2-ynoate |
2138017-77-1 | 95% | 0.1g |
$1207.0 | 2024-05-22 | |
Enamine | EN300-786896-10.0g |
tert-butyl 3-(pyrimidin-2-yl)prop-2-ynoate |
2138017-77-1 | 95% | 10.0g |
$5897.0 | 2024-05-22 | |
Enamine | EN300-786896-5.0g |
tert-butyl 3-(pyrimidin-2-yl)prop-2-ynoate |
2138017-77-1 | 95% | 5.0g |
$3977.0 | 2024-05-22 | |
Enamine | EN300-786896-0.25g |
tert-butyl 3-(pyrimidin-2-yl)prop-2-ynoate |
2138017-77-1 | 95% | 0.25g |
$1262.0 | 2024-05-22 | |
Enamine | EN300-786896-0.05g |
tert-butyl 3-(pyrimidin-2-yl)prop-2-ynoate |
2138017-77-1 | 95% | 0.05g |
$1152.0 | 2024-05-22 |
2-Propynoic acid, 3-(2-pyrimidinyl)-, 1,1-dimethylethyl ester 関連文献
-
1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
10. Back matter
2-Propynoic acid, 3-(2-pyrimidinyl)-, 1,1-dimethylethyl esterに関する追加情報
Introduction to 2-Propynoic acid, 3-(2-pyrimidinyl)-, 1,1-dimethylethyl ester (CAS No. 2138017-77-1) and Its Emerging Applications in Chemical Biology
2-Propynoic acid, 3-(2-pyrimidinyl)-, 1,1-dimethylethyl ester, identified by its CAS number 2138017-77-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the class of pyrimidine derivatives, which are widely recognized for their role in various pharmacological and biochemical processes. The presence of a propynoic acid moiety and a tert-butyl ester group enhances its molecular stability and reactivity, making it a valuable scaffold for drug discovery and molecular research.
The structure of this compound features a pyrimidine ring substituted at the 3-position with an acetylene-based side chain, further functionalized with a 1,1-dimethylethyl ester group. This arrangement not only contributes to its distinct chemical profile but also opens up diverse possibilities for interactions with biological targets. The pyrimidine core is a well-established motif in medicinal chemistry, often found in nucleoside analogs and kinase inhibitors. By incorporating modifications such as the propynoic acid group and the tert-butyl ester, researchers aim to fine-tune the compound’s pharmacokinetic and pharmacodynamic properties.
In recent years, there has been a surge in interest regarding pyrimidine derivatives in the development of novel therapeutic agents. These compounds have shown promise in targeting various diseases, including cancer, infectious disorders, and inflammatory conditions. The CAS No. 2138017-77-1 associated with this specific derivative underscores its significance as a research chemical. Researchers are exploring its potential as an intermediate in synthesizing more complex molecules or as a lead compound for further optimization.
The chemical biology applications of 2-propynoic acid, 3-(2-pyrimidinyl)-, 1,1-dimethylethyl ester are particularly compelling due to its ability to modulate biological pathways. For instance, pyrimidine-based compounds have been reported to interact with enzymes and receptors involved in cell signaling. The propynoic acid moiety may facilitate binding to specific amino acid residues, while the tert-butyl ester can influence solubility and metabolic stability. Such features make this compound a candidate for structure-activity relationship (SAR) studies aimed at developing more effective bioactive molecules.
One of the most exciting aspects of this compound is its potential role in drug discovery. The pyrimidine scaffold is frequently employed in designing inhibitors that disrupt disease-causing mechanisms. For example, certain pyrimidine derivatives have demonstrated inhibitory effects on kinases and other enzymes implicated in cancer progression. The unique modifications present in 2-propynoic acid, 3-(2-pyrimidinyl)-, 1,1-dimethylethyl ester may enable it to exhibit similar properties while avoiding off-target effects associated with other analogs. This makes it an attractive candidate for further investigation by medicinal chemists.
Moreover, the synthesis of this compound represents an achievement in organic chemistry due to the challenges involved in constructing such a complex molecule with high precision. The introduction of multiple functional groups while maintaining regioselectivity requires sophisticated synthetic strategies. Advances in catalytic methods and purification techniques have made it feasible to produce this derivative on a scale suitable for research purposes. This progress underscores the importance of innovative synthetic methodologies in expanding the chemical toolbox available for biological investigations.
The biological activity of CAS No. 2138017-77-1 is currently under active investigation by several research groups worldwide. Preliminary studies suggest that it may possess properties relevant to therapeutic applications. For instance, its ability to interact with biological targets could make it useful as an antiviral or anti-inflammatory agent. However, more comprehensive studies are needed to fully elucidate its mechanism of action and potential side effects. Collaborative efforts between chemists and biologists are essential to translate these findings into tangible benefits for patients.
In conclusion,2-propynoic acid, 3-(2-pyrimidinyl)-, 1,1-dimethylethyl ester is a promising compound with significant potential in chemical biology and drug discovery. Its unique structural features and biological relevance position it as a valuable asset for researchers exploring new therapeutic strategies. As our understanding of molecular interactions continues to grow,CAS No. 2138017-77-1 will likely play an increasingly important role in advancing scientific knowledge and developing innovative treatments for various diseases.
2138017-77-1 (2-Propynoic acid, 3-(2-pyrimidinyl)-, 1,1-dimethylethyl ester) 関連製品
- 1266214-97-4(1-(1H-indol-5-yl)cyclopropan-1-amine)
- 2411257-53-7(tert-butyl N-5-({3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamate)
- 2229031-56-3(2-methyl-2-(2-methyl-5-nitrophenyl)propan-1-amine)
- 1023277-41-9(3-(Piperidin-3-yloxy)aniline)
- 1415800-34-8(Hydroxy-Amino-(PEG1-t-butyl ester)2)
- 1804725-75-4(2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 4950-04-3(Diethyl 2-(2,4-dinitrophenyl)propanedioate)
- 2228354-30-9(2-(methylamino)-1-(1-phenylcyclopentyl)ethan-1-ol)
- 1781826-13-8(4-bromo-3-fluoro-2-methoxybenzoic acid)
- 1269959-97-8((2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid)